molecular formula C20H32BNO4 B2746580 N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2248763-87-1

N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B2746580
CAS RN: 2248763-87-1
M. Wt: 361.29
InChI Key: UCCMSCZQQVGKQG-UHFFFAOYSA-N
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Description

“N,N-diisopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound with borate and sulfonamide groups . It has a molecular formula of C20H32BNO4 and a molecular weight of 361.28 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C)C(=O)c1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . This indicates that the compound contains a benzamide group attached to a boronate ester group.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Application in Drug Development

  • Benzamide derivatives have been synthesized and evaluated for various therapeutic applications, including as potential neuroleptics and gastrokinetic agents. Studies have explored the synthesis and activity of benzamides, revealing their potential in treating psychosis and improving gastric emptying, respectively (Iwanami et al., 1981), (Kato et al., 1992).

Role in Imaging and Diagnosis

  • Fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), demonstrating the utility of benzamide derivatives in diagnostic imaging (Tu et al., 2007).

Chemical Synthesis and Polymerization

  • Novel syntheses involving benzamide derivatives have been reported for the creation of functionalized polymers and organic molecules, indicating their versatility in chemical synthesis and material science applications (Summers & Quirk, 1998), (Convertine et al., 2004).

Therapeutic Potential

  • The exploration of benzamides in the development of anti-inflammatory, analgesic, and antipsychotic medications underscores their significant therapeutic potential. Research into specific benzamide compounds has led to insights into their mechanisms of action and potential clinical applications (Abu‐Hashem et al., 2020), (Nohara et al., 1985).

Safety and Hazards

The compound is classified as a combustible solid . Other specific safety and hazard information is not available .

properties

IUPAC Name

2-methoxy-N,N-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO4/c1-13(2)22(14(3)4)18(23)16-11-10-15(12-17(16)24-9)21-25-19(5,6)20(7,8)26-21/h10-14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMSCZQQVGKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C(C)C)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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